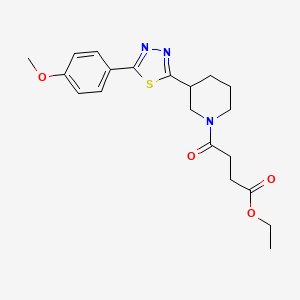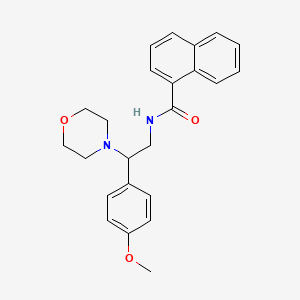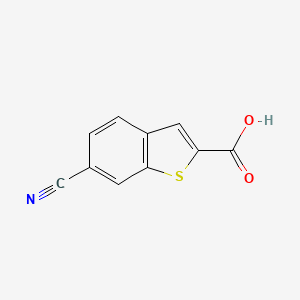![molecular formula C22H19FN2O3S B2457436 2-(3,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941970-32-7](/img/structure/B2457436.png)
2-(3,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Crystal Structure
Synthesis Techniques : The compound 2-(3,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is synthesized using specific techniques, which often involve spectroscopic analysis such as 1H NMR, 13C NMR, and mass spectra, along with elemental analyses. X-ray crystal structure analyses play a crucial role in confirming the molecular structure of such compounds (Banu et al., 2014).
Structural Analysis : The detailed structural analysis of this compound and its derivatives can provide insights into their molecular arrangements, including aspects like intramolecular hydrogen bonding and supramolecular interactions. Such analyses often reveal the planarity or non-planarity of various molecular entities, which is essential for understanding their chemical behavior (Banu et al., 2014).
2. Photophysical and Photochemical Properties
- Photodynamic Therapy : Derivatives of this compound have been studied for their photophysical and photochemical properties. These properties are particularly relevant for applications in photodynamic therapy, especially for cancer treatment. The effectiveness of such compounds as photosensitizers in Type II mechanisms, their fluorescence properties, and singlet oxygen quantum yield are of significant interest (Pişkin et al., 2020).
3. Chemosensory Applications
Fluorescent Chemosensors : Certain derivatives of this compound have been utilized as fluorescent chemosensors, particularly for metal ion detection. The study of their photophysical properties, such as absorption, emission, and fluorescence quantum yield, is crucial in developing effective sensors for specific ions like Fe3+. These properties can vary significantly in different solvents, impacting the sensitivity and selectivity of the sensors (Khan, 2020).
Luminescence Sensing : The compound's derivatives have shown potential in luminescence sensing applications. Specifically, they have been used in lanthanide metal-organic frameworks, demonstrating characteristic emission bands sensitive to specific derivatives like benzaldehyde, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).
4. Organic Semiconductors and Photovoltaics
- Semiconducting Polymers : Derivatives of this compound are integral in the creation of organic semiconductors, used in various applications like transistors, solar cells, photodetectors, and thermoelectrics. Studies focus on the synthesis of new isomers and their integration into alternating copolymers, analyzing electronic structural, architectural differences, and device performance differences (Chen et al., 2016).
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-11-12-18(13-16(15)2)25-22(26)24(14-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKDMYXEWQKLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methylamino)methyl]cyclohexan-1-ol](/img/structure/B2457354.png)


![N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2457361.png)

![Methyl 2-[(1-ethylpyrazol-3-yl)amino]acetate](/img/structure/B2457363.png)

![2,4-dichloro-N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2457367.png)
![5-(4-Fluorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2457368.png)

![Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride](/img/structure/B2457371.png)
![2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2457373.png)

![1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile](/img/structure/B2457375.png)